molecular formula C18H16FN5O2S2 B3000119 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 886935-21-3

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B3000119
CAS No.: 886935-21-3
M. Wt: 417.48
InChI Key: VKEFZCXRSNURNX-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a urea linkage at the 5-position of the thiadiazole ring, substituted with a 4-fluorophenyl group, and an acetamide moiety at the 2-position with an o-tolyl (2-methylphenyl) substituent. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. Such structural motifs are commonly explored in medicinal chemistry for anticancer, antimicrobial, and enzyme-inhibitory activities.

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c1-11-4-2-3-5-14(11)21-15(25)10-27-18-24-23-17(28-18)22-16(26)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEFZCXRSNURNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that incorporates a thiadiazole ring, a ureido group, and various aromatic substitutions. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The compound's structure can be broken down into several functional components:

  • Thiadiazole Ring : Known for its varied biological activities, including antimicrobial and anticancer properties.
  • Ureido Group : Often associated with enhanced bioactivity due to its ability to form hydrogen bonds.
  • Aromatic Substituents : The presence of fluorophenyl and o-tolyl groups may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown activity against various bacteria, including E. coli and S. aureus, while lacking efficacy against P. aeruginosa at concentrations up to 300 µg/mL . The incorporation of specific substituents has been shown to enhance antibacterial activity; for example, compounds with chloro or trifluoromethyl groups at strategic positions have demonstrated improved efficacy .

CompoundActivityConcentration
Thiadiazole DerivativeAntibacterial300 µg/mL
Chloro-substituted ThiadiazoleEnhanced Antibacterial15.6 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Notably, compounds with electron-withdrawing groups such as fluorine have been reported to exhibit potent cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Bcap-37 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study evaluating the cytotoxicity of various thiadiazole derivatives, one compound exhibited an IC50 value of 19.5 μM against the SKOV-3 human tumor cell line, indicating significant antitumor activity.

Cell LineCompoundIC50 (μM)
SKOV-3Thiadiazole Derivative19.5
A549Fluorinated Thiadiazole<10

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Signaling Modulation : The compound may affect signaling pathways critical for cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Kumar et al. reported on a series of 1,3,4-thiadiazoles demonstrating significant anticancer activity against multiple cell lines with varying substituent effects on potency .
  • Matysiak et al. examined the antiproliferative effects of modified thiadiazoles and found that compounds with electron-withdrawing groups were more effective than those with electron-donating groups .

Comparison with Similar Compounds

Data Tables

Table 3. Physicochemical Properties of Selected Analogs

Compound Molecular Weight (Calc./Exp.) Melting Point (°C) Solubility (Predicted)
Target ~450 (estimated) Not reported Moderate lipophilicity
4g 456.56/456.44 263–265 Low (crystalline)
4h 470.59/470.62 265–267 Low
4j 491.01/490.92 261–263 Moderate

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